molecular formula C14H8ClF2N3 B2981572 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine CAS No. 477860-67-6

7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine

Cat. No. B2981572
CAS RN: 477860-67-6
M. Wt: 291.69
InChI Key: YFMRINVRTVKWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine is a chemical compound used in scientific research . It has a molecular formula of C14H8ClF2N3 .


Molecular Structure Analysis

The molecular structure of 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine is characterized by the presence of a quinazoline ring, which is a nitrogen-containing heterocyclic compound . The structure also includes a chlorine atom and two fluorine atoms attached to the phenyl group .

Scientific Research Applications

  • Cancer Treatment and Kinase Inhibition : Quinazoline derivatives have shown promise as inhibitors of various kinases, particularly in cancer treatment. For example, 2-(quinazolin-4-ylamino)-[1,4]benzoquinone derivatives have been identified as potent, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating antitumor activity in vivo models (Wissner et al., 2005). Another study synthesized novel quinazoline derivatives for targeting EGFR-tyrosine kinase, showing remarkable activity against CNS cancer cell lines (Noolvi & Patel, 2013).

  • Antimicrobial and Anti-Inflammatory Applications : Some quinazoline derivatives have been synthesized and evaluated for antimicrobial, analgesic, and anti-inflammatory activities. These studies have identified compounds with significant activity against microbes and effectiveness in reducing pain and inflammation (Dash et al., 2017).

  • Diuretic Agents : Research into quinazolin-4(3H)-one derivatives has explored their potential as diuretic agents. This study focused on synthesizing compounds containing thiazole or 1,3,4-thiadiazole moieties, with some showing significant diuretic activity (Maarouf et al., 2004).

  • Neurological Receptor Targeting : Quinazoline derivatives have been evaluated for their ability to interact with various neurological receptors. For instance, some compounds have been discovered as potent ligands for the 5-HT2A receptor, demonstrating antagonist properties (Deng et al., 2015).

  • Sensing and Detection Applications : Quinazoline derivatives have been used to develop fluorescent sensors for the detection of amine vapors, showcasing the utility of these compounds in sensing technologies (Gao et al., 2016).

  • Hypotensive Activity : Some quinazoline derivatives are structurally similar to prazosin and have been prepared to investigate their hypotensive effect. These compounds have shown high hypotensive effects through expected α1-blocking activity (El-Sabbagh et al., 2010).

Future Directions

Quinazoline derivatives, including 7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine, continue to be a focus of research due to their wide range of biological properties . Future research may focus on the design and synthesis of new quinazoline-based compounds as potential drugs of anticancer potency .

properties

IUPAC Name

7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF2N3/c15-8-1-2-12-13(3-8)18-7-19-14(12)20-11-5-9(16)4-10(17)6-11/h1-7H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMRINVRTVKWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=CN=C2NC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-chloro-N-(3,5-difluorophenyl)quinazolin-4-amine

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